Methyl (2,3-dibromo-6-ethoxy-4-formylphenoxy)acetate
Overview
Description
Preparation Methods
The synthesis of Methyl (2,3-dibromo-6-ethoxy-4-formylphenoxy)acetate typically involves the bromination of an ethoxy-substituted phenol followed by formylation and esterification reactions. The specific synthetic routes and reaction conditions can vary, but generally, the process includes:
Bromination: Introduction of bromine atoms to the phenol ring.
Formylation: Addition of a formyl group to the brominated phenol.
Esterification: Formation of the acetate ester by reacting the formylated phenol with methyl acetate.
Chemical Reactions Analysis
Methyl (2,3-dibromo-6-ethoxy-4-formylphenoxy)acetate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The bromine atoms can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl (2,3-dibromo-6-ethoxy-4-formylphenoxy)acetate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl (2,3-dibromo-6-ethoxy-4-formylphenoxy)acetate involves its interaction with specific molecular targets and pathways. The bromine atoms and formyl group play crucial roles in its reactivity and interactions with other molecules. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Methyl (2,3-dibromo-6-ethoxy-4-formylphenoxy)acetate can be compared with other similar compounds, such as:
Methyl (2,3-dibromo-4-formylphenoxy)acetate: Lacks the ethoxy group, which can affect its reactivity and properties.
Methyl (2,3-dibromo-6-ethoxyphenoxy)acetate: Lacks the formyl group, which can influence its chemical behavior and applications.
Properties
IUPAC Name |
methyl 2-(2,3-dibromo-6-ethoxy-4-formylphenoxy)acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12Br2O5/c1-3-18-8-4-7(5-15)10(13)11(14)12(8)19-6-9(16)17-2/h4-5H,3,6H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWQOJJOSKMEDTO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=C(C(=C1)C=O)Br)Br)OCC(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12Br2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.03 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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